molecular formula C25H16ClF2N5O2 B12416723 MET kinase-IN-3

MET kinase-IN-3

Cat. No.: B12416723
M. Wt: 491.9 g/mol
InChI Key: VFFLZADJYBSNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MET kinase-IN-3 involves the creation of quinazoline derivatives bearing a 1,2,3-triazole moiety. The synthetic route typically includes the following steps:

    Formation of Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or formic acid.

    Introduction of Triazole Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MET kinase-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

MET kinase-IN-3 exerts its effects by inhibiting the MET tyrosine kinase receptor. The compound binds to the ATP-binding site of the MET receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, survival, and metastasis of cancer cells . The primary molecular targets include the MET receptor and its associated signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MET kinase-IN-3

This compound is unique due to its high selectivity and potency against the MET receptor. Unlike other MET inhibitors, it demonstrates strong activity against a broad spectrum of MET alterations, including amplifications, mutations, and fusions. Additionally, its ability to penetrate the blood-brain barrier makes it a promising candidate for treating brain metastases in MET-driven cancers .

Properties

Molecular Formula

C25H16ClF2N5O2

Molecular Weight

491.9 g/mol

IUPAC Name

5-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluoroanilino]-3-(4-fluorophenyl)-1H-1,6-naphthyridin-4-one

InChI

InChI=1S/C25H16ClF2N5O2/c26-22-20(8-10-30-24(22)29)35-19-6-5-15(11-17(19)28)33-25-21-18(7-9-31-25)32-12-16(23(21)34)13-1-3-14(27)4-2-13/h1-12H,(H2,29,30)(H,31,33)(H,32,34)

InChI Key

VFFLZADJYBSNMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C(C2=O)C(=NC=C3)NC4=CC(=C(C=C4)OC5=C(C(=NC=C5)N)Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.